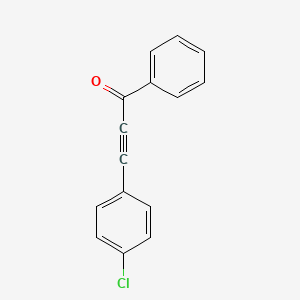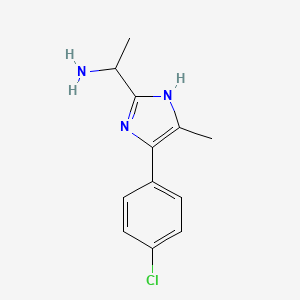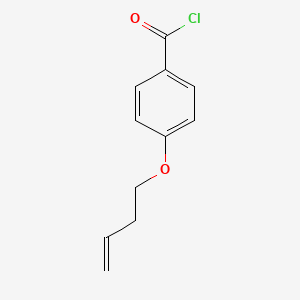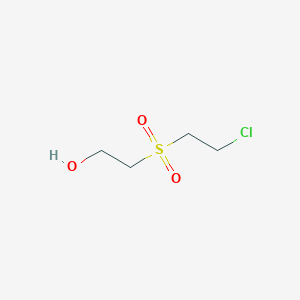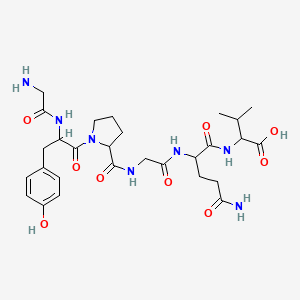
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol is an organic compound with a complex structure that includes methoxy and dimethoxymethyl groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol typically involves the reaction of methanol with formaldehyde in the presence of an acid catalyst. This process can be carried out under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous gas-phase fixed bed reactor using a bifunctional Cu/zeolite catalyst. This method is efficient and allows for high selectivity and yield of the desired product. The process involves the dehydrogenation of methanol to formaldehyde, which then condenses with additional methanol to form the dimethoxymethyl group .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols or hydrocarbons.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a wide range of derivative compounds.
Aplicaciones Científicas De Investigación
(2-(Dimethoxymethyl)-5-methoxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties .
Mecanismo De Acción
The mechanism of action of (2-(Dimethoxymethyl)-5-methoxyphenyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The compound’s methoxy and dimethoxymethyl groups can form hydrogen bonds or other interactions with these targets, influencing their activity and function. This can lead to various biological effects, depending on the specific pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A related compound with similar structural features but different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of methoxy and dimethoxymethyl groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it valuable in both research and industrial contexts.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
[2-(dimethoxymethyl)-5-methoxyphenyl]methanol |
InChI |
InChI=1S/C11H16O4/c1-13-9-4-5-10(8(6-9)7-12)11(14-2)15-3/h4-6,11-12H,7H2,1-3H3 |
Clave InChI |
JSIOAXNMCUWHDK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(OC)OC)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


